3,5-Difluorobenzoyl chloride

Organometallic catalysis Decarbonylative coupling Reaction selectivity

3,5-Difluorobenzoyl chloride (CAS 129714-97-2, molecular formula C₇H₃ClF₂O, molecular weight 176.55 g/mol) is a meta-fluorinated benzoyl chloride derivative wherein fluorine atoms occupy the 3- and 5-positions of the phenyl ring. As a difluorinated acyl chloride, it exhibits distinct physicochemical properties including a boiling point of 173–175 °C, density of 1.41 g/cm³ at 20 °C, and refractive index (n²⁰/D) of 1.5031.

Molecular Formula C7H3ClF2O
Molecular Weight 176.55 g/mol
CAS No. 129714-97-2
Cat. No. B159727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobenzoyl chloride
CAS129714-97-2
Molecular FormulaC7H3ClF2O
Molecular Weight176.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)Cl
InChIInChI=1S/C7H3ClF2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H
InChIKeyOYZWEOORLJBPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorobenzoyl chloride (CAS 129714-97-2): A Meta-Fluorinated Benzoyl Chloride Building Block for Selective Acylation


3,5-Difluorobenzoyl chloride (CAS 129714-97-2, molecular formula C₇H₃ClF₂O, molecular weight 176.55 g/mol) is a meta-fluorinated benzoyl chloride derivative wherein fluorine atoms occupy the 3- and 5-positions of the phenyl ring [1]. As a difluorinated acyl chloride, it exhibits distinct physicochemical properties including a boiling point of 173–175 °C, density of 1.41 g/cm³ at 20 °C, and refractive index (n²⁰/D) of 1.5031 [2]. The compound is primarily employed as a versatile acylation reagent in pharmaceutical intermediate synthesis, agrochemical development, and organic research applications .

Why 3,5-Difluorobenzoyl Chloride Cannot Be Interchanged with Alternative Benzoyl Chloride Derivatives


The substitution pattern and electronic nature of the fluorine substituents on the benzoyl chloride scaffold directly govern reactivity, selectivity, and product outcomes. The meta-fluorinated 3,5-difluorobenzoyl chloride exhibits distinct electronic and steric properties compared to other difluorinated regioisomers (e.g., 2,4-difluorobenzoyl chloride), mono-fluorinated analogs (e.g., 4-fluorobenzoyl chloride), and perfluorinated variants (e.g., pentafluorobenzoyl chloride) [1]. Furthermore, the 3,5-difluorophenyl moiety imparts specific supramolecular recognition features that are not recapitulated by chloro-substituted or mono-fluorinated analogs, as demonstrated by crystal engineering studies showing that fluorination critically tunes weak interaction landscapes [2]. These differences manifest as measurable variations in reaction selectivity, crystallographic packing behavior, and the resultant biological properties of downstream products, making generic substitution without experimental validation a high-risk strategy.

Quantitative Differentiation Evidence for 3,5-Difluorobenzoyl Chloride vs. Closest Analogs


Selectivity in Palladium-Catalyzed Decarbonylative Coupling: 3,5-Difluorobenzoyl vs. Pentafluorobenzoyl and 4-Fluorobenzoyl Chlorides

In palladium-catalyzed decarbonylative coupling reactions with hexamethyldisilane, 3,5-difluorobenzoyl chloride exhibits markedly lower reaction selectivity compared to pentafluorobenzoyl chloride and differs substantially in product distribution from 4-fluorobenzoyl chloride. While pentafluorobenzoyl chloride selectively forms the corresponding aryltrimethylsilane as virtually the sole product, the reaction of 3,5-difluorobenzoyl chloride is less selective and yields a mixture of benzoyl- and phenylsilanes [1].

Organometallic catalysis Decarbonylative coupling Reaction selectivity

Crystal Packing and Supramolecular Architecture: Unique Intermolecular Interaction Landscape vs. Mono-Fluorinated and Chlorinated Analogs

In situ cryocrystallization studies reveal that 3,5-difluorobenzoyl chloride crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 3.7798 Å, b = 18.1130 Å, c = 10.0510 Å, β = 95.479°, and Z = 4 [1]. The dual fluorination at the 3- and 5-positions produces a characteristic weak interaction landscape distinct from other halogenated benzoyl chlorides, with fluorine substituents directly influencing C–H···F, C–F···π, and C–H···O hydrogen bonding patterns [1].

Crystal engineering Supramolecular chemistry Fluorine interactions

Synthesis Yield: Quantitative Preparation of 3,5-Difluorobenzoyl Chloride from Benzoic Acid Precursor

3,5-Difluorobenzoyl chloride can be synthesized from 3,5-difluorobenzoic acid with thionyl chloride under reflux conditions, achieving a quantitative yield of 100% (crude product) . This high conversion efficiency provides a reliable synthetic entry point and contrasts with the variable yields reported for alternative difluorinated regioisomers or other functionalization routes.

Synthetic methodology Acyl chloride preparation Process chemistry

Pharmacologically Relevant Acylation: Use in AMPA Potentiator LY450108-[14C] Synthesis

3,5-Difluorobenzoyl chloride has been specifically employed as the acylating agent in the multi-step synthesis of the AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor potentiator LY450108-[14C], wherein the 3,5-difluorobenzoyl moiety is installed as a critical pharmacophoric element containing the 14C radiolabel attached to the chiral center [1]. The choice of 3,5-difluorobenzoyl chloride over alternative fluorinated benzoyl chlorides reflects the specific requirements for AMPA receptor potentiation activity in this series.

Radiochemistry AMPA receptor Drug development

Evidence-Backed Application Scenarios for 3,5-Difluorobenzoyl Chloride


Synthesis of 3,5-Difluorobenzamide-Containing Kinase Inhibitors

3,5-Difluorobenzoyl chloride serves as the key acylating agent for constructing kinase inhibitors bearing the 3,5-difluorobenzamide pharmacophore. Representative examples include the CDKL5/GSK3 inhibitor SGC-CDKL5/GSK3-1, wherein the 4-(3,5-difluorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide core is assembled via acylation with 3,5-difluorobenzoyl chloride [1]. The compound is also used in the preparation of SGK1 inhibitor EMD638683 and related serine/threonine kinase modulators . The meta-fluorination pattern is critical for achieving the target kinase selectivity profile as demonstrated by IC₅₀ values in the low nanomolar range for CDKL5/GSK3 isoforms [1].

Preparation of Fluorinated Benzoylurea Agrochemical Intermediates

The 3,5-difluorobenzoyl moiety is a privileged substructure in benzoylurea-based insecticides and growth regulators. 3,5-Difluorobenzoyl chloride is employed as the acylating reagent for constructing 3,5-difluorophenyl-substituted benzoylureas, which exhibit insecticidal activity against lepidopteran larvae and other economically significant agricultural pests [1]. The fluorine substituents contribute to enhanced metabolic stability and environmental persistence profiles relative to non-fluorinated or mono-fluorinated analogs . This application directly leverages the unique electronic properties of the 3,5-difluorination pattern established in Section 3.

Crystal Engineering and Solid-State Supramolecular Studies

3,5-Difluorobenzoyl chloride is a model system for fundamental investigations of fluorine-mediated weak intermolecular interactions and crystal packing energetics. The compound's well-characterized monoclinic P2₁/c crystal structure (a = 3.7798 Å, b = 18.1130 Å, c = 10.0510 Å, β = 95.479°) provides a defined experimental reference for computational modeling of C–H···F, C–F···π, and C–H···O interactions [1]. The specific 3,5-difluorination pattern produces an energy framework topology distinct from other regioisomers, enabling systematic studies of how fluorination tunes supramolecular architecture without altering core molecular shape [1].

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